molecular formula C13H12N6O2 B2730840 2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetohydrazide CAS No. 656831-86-6

2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetohydrazide

Cat. No.: B2730840
CAS No.: 656831-86-6
M. Wt: 284.279
InChI Key: ZUYGADKLWMBZHH-UHFFFAOYSA-N
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Description

2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetohydrazide is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery. This compound features the privileged pyrazolo[3,4-d]pyrimidine scaffold, a purine isostere known for its diverse pharmacological potential, fused with a reactive acetohydrazide functional group . Its primary research application is as a versatile building block for the synthesis of novel compounds with biological activity. The reactive hydrazide moiety allows for further chemical elaboration through condensation reactions with various electrophiles, such as arylaldehydes and cyclic anhydrides . This enables researchers to create diverse libraries of hybrid molecules for biological screening. Recent studies have demonstrated the critical value of this intermediate in generating new therapeutic candidates. It has been successfully used in the design and synthesis of novel peptide-conjugated pyrazolopyrimidines that exhibit potent in vitro antibacterial activity against a panel of clinically relevant bacterial strains, including Staphylococcus aureus and Enterococcus faecalis . Some derivatives have shown promising activity against Pseudomonas aeruginosa strains that are resistant to the common antibiotic ciprofloxacin . Furthermore, hydrazide-hydrazone derivatives originating from this core structure have displayed notable antiproliferative and cytotoxic effects against human breast adenocarcinoma (MCF-7) cell lines, inducing apoptosis and cell-cycle arrest, and showing high binding affinity to anticancer targets like the epidermal growth factor receptor (EGFR) . Additional research explores its role as a precursor for putative SARS-CoV-2 main protease (M pro ) inhibitors targeting the Omicron variant, as determined by in silico docking studies . Researchers will find this compound essential for projects aimed at developing new small-molecule therapies, particularly in the areas of antimicrobial, anticancer, and antiviral agent discovery. Its structural configuration allows for the exploration of structure-activity relationships (SAR) around the pyrazolopyrimidine core, a system known to interact with key biological targets such as various kinases . Please Note: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2/c14-17-11(20)7-18-8-15-12-10(13(18)21)6-16-19(12)9-4-2-1-3-5-9/h1-6,8H,7,14H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYGADKLWMBZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetohydrazide typically involves the condensation of 4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-5-carbaldehyde with acetohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity .

Chemical Reactions Analysis

2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo-pyrimidinones, including the compound . A notable study investigated a series of derivatives tethered with hydrazide-hydrazone moieties, demonstrating significant antiproliferative effects against various cancer cell lines, particularly MCF-7 breast cancer cells. The mechanism of action was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .

Key Findings:

  • Effective Derivatives: Compounds labeled as 5a , 5e , 5g , and 5h exhibited high binding affinity to targets such as the epidermal growth factor receptor (EGFR) and G-quadruplex DNA structures.
  • Molecular Docking Studies: These studies indicated that the compound can effectively interact with critical biological targets, suggesting a pathway for drug development aimed at cancer treatment .

Antimicrobial Properties

The compound's derivatives have also been evaluated for their antimicrobial activity. A study utilizing molecular docking analysis assessed several synthesized pyrazole derivatives against bacterial targets such as Staphylococcus aureus and Escherichia coli. The results indicated promising antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 250 μM to 20.85 μM .

Summary of Antimicrobial Activity:

CompoundTarget BacteriaMIC (μM)
5aStaphylococcus aureus20.85
5bEscherichia coli>250
5cStaphylococcus aureus50

Synthesis and Structure Activity Relationship (SAR) Studies

The synthesis of pyrazolo-pyrimidinones has been explored through multicomponent reactions, allowing for the efficient generation of diverse chemical libraries. SAR studies have been pivotal in identifying structural features that enhance biological activity, leading to optimized compounds with improved efficacy and selectivity against cancer and microbial targets .

Case Studies

Case Study 1: Anticancer Efficacy
A comprehensive study published in Molecules examined a series of pyrazolo-pyrimidinone derivatives for their antiproliferative effects on cancer cell lines. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions and mechanisms underlying their anticancer properties .

Case Study 2: Antimicrobial Screening
Another research article focused on the antibacterial potential of synthesized pyrazolo derivatives against common pathogens. The study employed disk diffusion methods alongside molecular docking to validate the efficacy of these compounds against resistant strains, showcasing their potential as novel antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetohydrazide involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to induce apoptosis is mediated through the activation of caspases and the alteration of cell cycle progression .

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Comparison of Selected Analogues
Compound ID & Substituents Yield (%) Melting Point (°C) Key Functional Groups Biological Relevance
Parent Hydrazide (No benzylidene substituent) 65 258–260 Hydrazide, pyrazolopyrimidinone Antiproliferative intermediate
5a : 4-(Dimethylamino)benzylidene 60 258–260 Dimethylamino, hydrazone Enhanced solubility
5c : 4-Nitrobenzylidene 78 244–246 Nitro group, hydrazone Electron-withdrawing effects
5e : 3-Ethoxy-4-hydroxybenzylidene 62 242–244 Ethoxy, hydroxyl Antioxidant potential
15 : Methylthio-substituted core 65 122–123 Methylthio (S–CH₃), hydrazide Improved enzyme interaction
16a : Benzylidene with methylthio core 73 189–190 Benzylidene, methylthio Antitumor activity
Peptide Conjugate (e.g., Gly-Phe-Leu) 90 N/A Peptide chain, hydrazide Antimicrobial enhancement
Key Observations:
  • Yield: Electron-withdrawing groups (e.g., nitro in 5c) improve yields (78%), while bulky substituents (e.g., dimethylamino in 5a) reduce yields (60%) .
  • Melting Points : Polar substituents (e.g., hydroxyl in 5e ) marginally lower melting points, whereas hydrophobic groups (e.g., methylthio in 15 ) significantly reduce them .
  • Biological Activity : Methylthio and benzylidene derivatives (15 , 16a ) show promise in enzyme inhibition and antitumor studies, likely due to enhanced lipophilicity and target binding .

Pharmacophoric Modifications

  • Hydrazone Formation : Schiff base derivatives (e.g., 5a–e ) exhibit varied antiproliferative activities, with nitro-substituted 5c showing higher reactivity in molecular docking studies .
  • Peptide Conjugates : Linking the hydrazide to glycine, phenylalanine, or leucine (11 , 13 , 14 ) improves hydrophobicity and antimicrobial efficacy, leveraging peptide flexibility for membrane penetration .

Spectral and Structural Trends

  • IR Shifts : Nitro groups in 5c reduce C=O stretching frequencies (1661 → 1634 cm⁻¹), indicating electron withdrawal .
  • NMR Data : Aromatic protons in benzylidene derivatives (δ = 7.2–8.4 ppm) confirm E-configuration, critical for planar hydrazone formation .

Biological Activity

2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H14F3N5O3C_{20}H_{14}F_{3}N_{5}O_{3}, with a molecular weight of approximately 429.36 g/mol. The compound features a pyrazolo-pyrimidine core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound .

Case Studies

  • Cell Line Studies : The compound was evaluated against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). It exhibited significant cytotoxic effects with IC50 values ranging from 12.50 µM to 42.30 µM across different studies .
    Cell LineIC50 (µM)Reference
    MCF73.79
    A54926.00
    HepG217.82
  • Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through various pathways, including the inhibition of cyclin-dependent kinases (CDKs) and Aurora-A kinase .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties.

Research Findings

In vitro assays have demonstrated that derivatives of pyrazole exhibit significant inhibition of pro-inflammatory cytokines. For instance, compounds related to this structure showed IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .

CompoundIC50 (µg/mL)Standard Comparison
Pyrazole derivative60.56Diclofenac (54.65)
Another derivative57.24Celecoxib (22%)

Antimicrobial Activity

The antimicrobial efficacy of the compound has been explored against various bacterial strains.

Findings

Studies indicated that pyrazole derivatives possess broad-spectrum antimicrobial activity, with effective minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria. The exact MIC values for the specific compound are still under investigation but show promising results in preliminary screenings.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetohydrazide?

The compound can be synthesized via cyanoacetylation of 5-aminopyrazole derivatives followed by cyclization with POCl₃ . Another method involves reacting ethyl chloroacetate with a pyrazolo[3,4-d]pyrimidinone intermediate under reflux in DMF with potassium carbonate, followed by hydrazinolysis to form the acetohydrazide moiety . Key steps include controlled stoichiometry and recrystallization from ethanol-water mixtures for purification.

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

¹H and ¹³C NMR spectroscopy are critical for structural elucidation, confirming the pyrazolo[3,4-d]pyrimidine core and acetohydrazide substituents . Cross-referencing with synthetic intermediates (e.g., ethyl ester precursors) helps validate spectral assignments. For example, the ester-to-hydrazide conversion is confirmed by the disappearance of the ethyl group signal (δ ~1.2 ppm) and the emergence of NH₂ peaks in the hydrazide region .

Q. What solvent systems are recommended for recrystallization of this compound?

Ethanol-water mixtures (4:1 v/v) provide optimal solubility gradients for recrystallization, as demonstrated in pyrazolo[3,4-d]pyrimidine purification protocols. Gradual cooling enhances crystal formation while minimizing impurity incorporation .

Q. What are the key intermediates in the multi-step synthesis of this compound?

Critical intermediates include 4-chloro-pyrazolo[3,4-d]pyrimidines (from POCl₃ cyclization) and ethyl ester precursors. These intermediates enable functional group transformations, such as hydrazide formation via hydrazinolysis .

Advanced Research Questions

Q. How do different cyclization agents (e.g., POCl₃ vs. hydrazine hydrate/iodine) affect product distribution in pyrazolo[3,4-d]pyrimidine synthesis?

POCl₃ typically yields 4-chloro derivatives suitable for nucleophilic substitution, while hydrazine-based systems promote ring expansion or azo product formation . Comparative studies show POCl₃ provides higher purity for core structure formation, whereas hydrazine requires controlled stoichiometry to avoid side reactions. For instance, iodine-mediated cyclization with hydrazine hydrate at room temperature produces amine-functionalized derivatives .

Q. What strategies resolve contradictions in NMR data when analyzing substituted pyrazolo[3,4-d]pyrimidine derivatives?

Implement 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals . Compare experimental data with computational chemical shift predictions (DFT calculations) to verify substituent positions. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. How can computational methods enhance the design of novel derivatives based on this scaffold?

Use quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states . Combine with machine learning models trained on existing pyrazolo[3,4-d]pyrimidine reaction data to predict optimal conditions and substituent effects. This approach reduces experimental trial-and-error, as demonstrated in AI-driven reaction optimization studies .

Q. What methodologies enable regioselective functionalization of the pyrazolo[3,4-d]pyrimidine core?

Protect reactive sites (e.g., NH groups) before introducing substituents. Use directing groups or transition metal catalysts to control substitution patterns. For example, palladium-catalyzed cross-coupling reactions selectively modify positions activated by electron-withdrawing groups .

Q. How does the electronic nature of substituents influence stability under acidic/basic conditions?

Electron-withdrawing groups (e.g., nitro) increase resistance to hydrolysis at position 4, while electron-donating groups (e.g., methoxy) require pH-controlled storage (pH 6.5–7.5 buffers) to prevent decomposition. Accelerated stability studies under varying pH conditions provide degradation kinetics .

Q. What experimental approaches validate proposed reaction mechanisms in pyrazolo[3,4-d]pyrimidine chemistry?

Conduct kinetic isotope effect studies and intermediate trapping experiments (e.g., using DMF as a stabilizer) . Characterize short-lived intermediates via low-temperature NMR or mass spectrometry. Compare with computational reaction pathway simulations to confirm mechanistic hypotheses .

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